Nonacosane-12,15,18-trione
Description
Nonacosane-12,15,18-trione is a long-chain aliphatic compound with a 29-carbon backbone and three ketone groups at positions 12, 15, and 16. The presence of multiple ketone groups distinguishes it from other nonacosane derivatives, likely influencing its polarity, solubility, and biological activity.
Properties
CAS No. |
62619-57-2 |
|---|---|
Molecular Formula |
C29H54O3 |
Molecular Weight |
450.7 g/mol |
IUPAC Name |
nonacosane-12,15,18-trione |
InChI |
InChI=1S/C29H54O3/c1-3-5-7-9-11-13-15-17-19-21-27(30)23-25-29(32)26-24-28(31)22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 |
InChI Key |
VIMXUQOXHIKVEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)CCC(=O)CCC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonacosane-12,15,18-trione typically involves the oxidation of nonacosane or its derivatives. One common method is the selective oxidation of nonacosane using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane (CH₂Cl₂) at low temperatures to ensure selective oxidation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and advanced separation techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Nonacosane-12,15,18-trione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The ketone groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or hydrazines, forming imines or hydrazones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), dichloromethane (CH₂Cl₂), low temperatures.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), ethanol (EtOH) or tetrahydrofuran (THF) as solvents.
Substitution: Amines, hydrazines, acidic or basic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Carboxylic acids, further oxidized ketones.
Reduction: Alcohols.
Substitution: Imines, hydrazones.
Scientific Research Applications
Nonacosane-12,15,18-trione has several applications in scientific research:
Chemistry: Used as a model compound for studying oxidation and reduction reactions of long-chain alkanes.
Biology: Investigated for its potential role in biological systems, including its interaction with enzymes and cellular membranes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the synthesis of specialized materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of Nonacosane-12,15,18-trione involves its interaction with specific molecular targets. The ketone groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. Additionally, the long alkane chain can interact with lipid membranes, affecting membrane fluidity and permeability. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Nonacosane derivatives vary primarily in functional groups and their positions. Key comparisons include:
*Calculated based on molecular formula.
Physical and Chemical Properties
- Polarity: this compound’s three ketone groups increase polarity compared to nonacosane (nonpolar) and nonacosanols (moderately polar). This may enhance solubility in polar solvents like acetone or ethanol.
- Melting Point: Expected to be higher than nonacosane (melting point ~63–65°C for pure n-nonacosane ) due to stronger intermolecular forces from ketone groups.
- Reactivity : The ketone groups could participate in nucleophilic additions or redox reactions, similar to other triones (e.g., barbituric acid derivatives) .
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